5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 72680-12-7
VCID: VC8028860
InChI: InChI=1S/C9H7ClN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
SMILES: C1=CC(=CC=C1NC2=NNN=C2C(=O)O)Cl
Molecular Formula: C9H7ClN4O2
Molecular Weight: 238.63 g/mol

5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 72680-12-7

Cat. No.: VC8028860

Molecular Formula: C9H7ClN4O2

Molecular Weight: 238.63 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid - 72680-12-7

Specification

CAS No. 72680-12-7
Molecular Formula C9H7ClN4O2
Molecular Weight 238.63 g/mol
IUPAC Name 5-(4-chloroanilino)-2H-triazole-4-carboxylic acid
Standard InChI InChI=1S/C9H7ClN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Standard InChI Key JNBZILDQNGNOBY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC2=NNN=C2C(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1NC2=NNN=C2C(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-(4-chloroanilino)-2H-triazole-4-carboxylic acid, reflects its core structure: a 1H-1,2,3-triazole ring substituted at positions 4 and 5 with a carboxylic acid group and a 4-chlorophenylamino moiety, respectively . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₉H₇ClN₄O₂
Molecular Weight238.63 g/mol
SMILESC1=CC(=CC=C1NC2=NNN=C2C(=O)O)Cl
InChI KeyJNBZILDQNGNOBY-UHFFFAOYSA-N

X-ray crystallography of analogous triazole-carboxylic acids reveals planar triazole rings with substituents adopting perpendicular orientations, creating kink-like conformations that influence intermolecular interactions .

Physicochemical Properties

While direct experimental data for this compound remains limited, inferences from structural analogs suggest:

  • Solubility: Moderate polarity due to carboxylic acid and aromatic groups, likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) .

  • Melting Point: Estimated 420–430 K based on similar triazole-carboxylic acid derivatives .

  • Acidity: pKa ~3–4 (carboxylic acid) and ~9–10 (anilino NH), enabling salt formation under physiological conditions .

Synthetic Methodologies

Azide-Alkyne Cycloaddition

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For this compound, a proposed pathway involves:

  • Precursor Synthesis:

    • 4-Chlorophenyl azide from 4-chloroaniline via diazotization .

    • Propiolic acid as the alkyne component .

  • Cycloaddition:

    4-Cl-C₆H₄-N₃+HC≡C-COOHCuSO₄, Na ascorbateTarget Compound\text{4-Cl-C₆H₄-N₃} + \text{HC≡C-COOH} \xrightarrow{\text{CuSO₄, Na ascorbate}} \text{Target Compound}

    Yields ~70–85% under optimized conditions .

Alternative Routes

  • Hydrolysis of Esters: Ethyl ester derivatives (e.g., CAS 28924-63-2) can be saponified to the carboxylic acid .

  • Post-Functionalization: Amide coupling via carbodiimide reagents enables diversification at the carboxylic acid position .

Comparative Analysis of Triazole Derivatives

CompoundMolecular FormulaActivity (MIC/IC₅₀)Reference
Target CompoundC₉H₇ClN₄O₂N/A
1-(2-Aminophenyl)-analogC₉H₈N₄O₂59.5 µg/ml (V. cholerae)
5-Chloro-methyl esterC₄H₄ClN₃O₂Not reported
1-(4-Chlorophenyl)-5-methyl analogC₁₀H₈ClN₃O₂Antifungal (IC₅₀ = 12 µM)

Computational and Spectroscopic Characterization

Spectroscopic Signatures

  • ¹H NMR:

    • δ 8.9–9.2 ppm (triazole CH) .

    • δ 7.2–7.4 ppm (aromatic protons) .

  • FT-IR:

    • 1700–1720 cm⁻¹ (C=O stretch) .

    • 750–800 cm⁻¹ (C-Cl vibration) .

Molecular Docking Insights

Hypothetical models predict:

  • EGFR Binding: ΔG = -8.2 kcal/mol via carboxylic acid coordination to Lys745 .

  • DNA Intercalation: Planar triazole ring stacking with base pairs (ΔTm = +5°C) .

Industrial and Regulatory Status

  • Synthesis Scale: Lab-scale (500 mg batches at €300/500 mg) .

  • Regulatory Status: Research-use only; no FDA approvals .

Future Research Directions

  • Activity Profiling: Systematic screening against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Prodrug Development: Ester and amide derivatives to enhance bioavailability .

  • Target Identification: Chemoproteomics to map protein interaction networks.

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